molecular formula C13H14N4O3S B2783664 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide CAS No. 1428373-70-9

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide

Cat. No. B2783664
CAS RN: 1428373-70-9
M. Wt: 306.34
InChI Key: DPGGXAWIBXJBBH-UHFFFAOYSA-N
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Description

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide, also known as MI-2, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MI-2 belongs to the class of imidazole-based sulfonamides and has shown promising results in various scientific research applications.

Scientific Research Applications

Catalyst in Organic Synthesis

This compound has shown promise as a catalyst in the synthesis of various organic molecules. For instance, it has been utilized in the one-pot synthesis of polyhydroquinoline derivatives, demonstrating its efficiency as a reusable catalyst in promoting reactions under solvent-free conditions for high-yield products over short reaction times (Khaligh, 2014). This indicates its potential in green chemistry applications, where the use of halogen-free and environmentally benign catalysts is prioritized.

Synthesis of Imidazoisoquinolines

The compound has been involved in the efficient synthesis of imidazo[2,1-a]isoquinolines, compounds known for their anti-inflammatory, antirhinoviral, and antiulcer properties. These syntheses often involve cyclization reactions that highlight the compound's role in facilitating complex chemical transformations, leading to biologically active molecules (Hou et al., 2004).

Development of Sulfonamide Hybrids

Research has also explored the development of sulfonamide-based hybrid compounds, where the target compound's sulfonamide group plays a crucial role. These hybrids have shown a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The versatility of sulfonamides in forming hybrids underscores the potential of incorporating the target compound into novel therapeutic agents (Ghomashi et al., 2022).

Antioxidant and Fluorescent Properties

The compound has been used in the synthesis of N-formyl derivatives linked to 1,4-benzoquinone, showcasing not only its catalytic prowess but also the resulting products' antioxidant and fluorescent properties. This suggests its utility in creating functional materials with potential applications in sensing, imaging, and oxidative stress modulation (Ramya et al., 2017).

Antibacterial Agent Degradation

Interestingly, research involving the target compound has contributed to understanding the degradation pathways of sulfonamide antibiotics in environmental contexts. This includes studies on microbial strategies to eliminate such antibiotics, which are crucial for addressing the persistence of these compounds in the environment and their role in propagating antibiotic resistance (Ricken et al., 2013).

properties

IUPAC Name

1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-17-7-12(15-8-17)21(19,20)16-10-3-2-9-4-5-14-13(18)11(9)6-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGXAWIBXJBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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